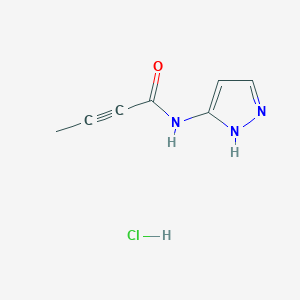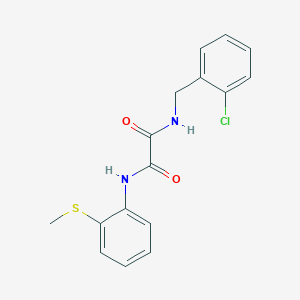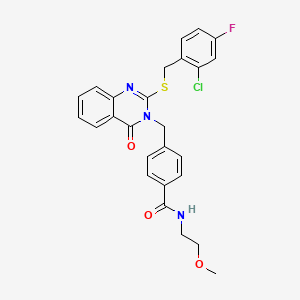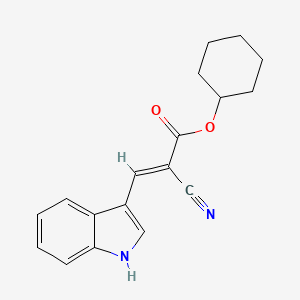
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride, also known as PBTA hydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases and carbonic anhydrases. Furthermore, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anticancer activity in vitro, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to inhibit histone deacetylases, which are enzymes that play a role in gene expression and protein function. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to inhibit carbonic anhydrases, which are enzymes that play a role in pH regulation and ion transport.
Biochemical and Physiological Effects:
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the development of new therapies for a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying enzyme function and regulation. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anticancer activity in vitro, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride. One area of interest is the development of new cancer therapies based on the anticancer activity of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride and its effects on various signaling pathways and cellular processes. Finally, the development of new synthetic methods for N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride could help to overcome some of the limitations associated with its low solubility.
Métodos De Síntesis
The synthesis of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride involves the reaction of 1H-pyrazole-5-carboxylic acid with propargyl chloride, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final product is obtained by the reaction of the intermediate with hydrochloric acid. This synthesis method has been well established in the literature, and the resulting product has been characterized using various analytical techniques.
Propiedades
IUPAC Name |
N-(1H-pyrazol-5-yl)but-2-ynamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c1-2-3-7(11)9-6-4-5-8-10-6;/h4-5H,1H3,(H2,8,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYNJJFUOCMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=NN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)


![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)
![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)
![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)

![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)

